molecular formula C18H15F3N2O4S B2432867 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439095-99-5

5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2432867
CAS No.: 439095-99-5
M. Wt: 412.38
InChI Key: YSCZCNXKYOIMTJ-UHFFFAOYSA-N
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Description

“5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C18H15F3N2O4S . It’s a complex organic compound that contains several functional groups, including a phenylsulfonyl group, a trifluoromethoxy group, and an imidazol-2-one group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The phenylsulfonyl and trifluoromethoxy groups are attached to the imidazol-2-one ring, which is a five-membered ring containing two nitrogen atoms . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The phenylsulfonyl group could potentially undergo reactions with nucleophiles, while the trifluoromethoxy group might be susceptible to reactions with electrophiles. The imidazol-2-one ring could also participate in various reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, potentially affecting its solubility in various solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored a novel synthetic approach for 4-substituted-5-nitroimidazoles, which may include compounds similar to the specified chemical, through an SRN1 reaction. This reaction is significant in creating new imidazole compounds with a trisubstituted ethylenic double bond at the 4-position, potentially including the specified chemical (Crozet, Perfetti, Kaafarani, Vanelle, & Crozet, 2002).
  • Another research focused on compounds containing a phenylsulfonyl group connected to a substituted nitroimidazole or nitro-1,3-thiazole ring. These compounds, related to the specified chemical, exhibit different stabilizing interactions within their crystals (Crozet, Vanelle, Giorgi, & Gellis, 2002).

Biological Activities

  • A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives (related to the chemical ) found significant antibacterial activity against certain microorganisms, including Staphylococcus aureus and Helicobacter pylori. This highlights the potential of such compounds in developing new antibacterial agents (Letafat, Emami, Aliabadi, Mohammadhosseini, Moshafi, Asadipour, Shafiee, & Foroumadi, 2008).

Catalytic Applications

  • In a study, 1,3-disulfonic acid imidazolium trifluoroacetate was used as a catalyst for a reaction involving phenylhydrazine, which might be applicable for derivatives of the specified chemical. This demonstrates the utility of imidazole-based catalysts in organic synthesis (Karami & Zare, 2018).

Methodological Advances

  • Direct methylation and trifluoroethylation of imidazole derivatives, as described in a study, provide insights into chemical modifications that could be applicable to the specified compound. This method offers a straightforward way to modify imidazole derivatives, potentially enhancing their properties (Zhang, Martin, & Desmarteau, 2003).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-4-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c1-12-16(11-28(25,26)15-5-3-2-4-6-15)22-17(24)23(12)13-7-9-14(10-8-13)27-18(19,20)21/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCZCNXKYOIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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